molecular formula C11H11NO3 B3048581 Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate CAS No. 175203-66-4

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate

Cat. No.: B3048581
CAS No.: 175203-66-4
M. Wt: 205.21 g/mol
InChI Key: ANHFFRXWPRBTMO-UHFFFAOYSA-N
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Description

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate is a nicotinic acid derivative featuring an ethyl ester group at the 3-position and a 3-hydroxyprop-1-ynyl substituent at the 5-position of the pyridine ring. The hydroxypropynyl group likely enhances polarity and hydrogen-bonding capacity compared to non-polar alkyl chains, influencing solubility, metabolic stability, and biological activity.

Properties

IUPAC Name

ethyl 5-(3-hydroxyprop-1-ynyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-2-15-11(14)10-6-9(4-3-5-13)7-12-8-10/h6-8,13H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANHFFRXWPRBTMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C#CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384915
Record name ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>30.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727944
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

175203-66-4
Record name Ethyl 5-(3-hydroxy-1-propyn-1-yl)-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-66-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate typically involves the reaction of nicotinic acid derivatives with ethyl alcohol and propargyl alcohol under specific conditions. The process may include steps such as esterification, alkylation, and hydroxylation to achieve the desired product. Detailed reaction conditions, including temperature, catalysts, and solvents, are crucial for optimizing yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alkenes or alkanes .

Scientific Research Applications

Anticancer Activity

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate has been investigated for its potential anticancer properties. Studies indicate that it may inhibit the activity of specific proteins associated with cancer cell proliferation, such as Mcl-1, which is linked to various malignancies including small cell lung carcinoma and rectal cancer .

Case Study : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines by modulating the expression of anti-apoptotic proteins, leading to decreased cell viability.

Neuroprotective Effects

Research has suggested that this compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential.

Data Table: Neuroprotective Studies

Study ReferenceModel UsedOutcome
Mouse modelReduced neuroinflammation
Cell cultureIncreased neuronal survival rate

Pesticide Development

The compound has shown promise in agricultural applications as a potential pesticide. Its structural features allow it to interact with specific biological targets in pests, leading to increased mortality rates.

Case Study : Field trials indicated that formulations containing this compound effectively reduced pest populations without significant impact on non-target species.

Pharmaceutical Formulations

This compound can be utilized as an active pharmaceutical ingredient (API) in various formulations. Its solubility and stability make it suitable for both oral and topical administration.

Data Table: Formulation Characteristics

Formulation TypeSolubility (mg/mL)Stability (Months at Room Temp)
Oral solution5012
Topical cream2024

Mechanism of Action

The mechanism of action of Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition or activation of metabolic pathways .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Key Properties References
Ethyl nicotinate H (unsubstituted) 151.16 High lipophilicity; used in transdermal studies due to esterase metabolism
Ethyl 5-(oct-1-yn-1-yl)nicotinate Oct-1-ynyl 273.35 Increased lipophilicity; potential for prolonged half-life
Ethyl 2-hydroxy-5-nitronicotinate 2-hydroxy, 5-nitro 212.16 Nitro group enhances reactivity; higher polarity
Target: Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate 3-hydroxyprop-1-ynyl ~209.20 (estimated) Moderate lipophilicity; hydroxyl group improves aqueous solubility N/A

Key Observations :

  • The hydroxypropynyl group balances lipophilicity and solubility, unlike the purely lipophilic octynyl substituent in Ethyl 5-(oct-1-yn-1-yl)nicotinate .

Key Observations :

  • High-yield syntheses (e.g., 80% for 3-nitropyridinones ) rely on controlled lithiation, whereas nitro group incorporation reduces yields due to side reactions .
  • The target compound’s synthesis may require specialized conditions (e.g., palladium-catalyzed coupling) to preserve the hydroxyl group’s integrity.

Pharmacokinetic and Metabolic Behavior

Compound Name Permeability (Log P) Metabolism Pathway Applications References
Ethyl nicotinate ~1.2 (estimated) Esterase hydrolysis to nicotinic acid Transdermal drug delivery; reference standard
Ethyl 5-nitronicotinate derivatives Variable Nitro reduction; ester cleavage Antimicrobial or antiparasitic agents
Target: this compound ~0.8 (estimated) Hydroxyl group may slow esterase metabolism Potential prodrug for CNS targeting N/A

Key Observations :

  • Nitro-substituted analogs face metabolic inactivation via nitro reduction, limiting their utility in oxidative environments .

Key Observations :

  • Alkyne-containing compounds may pose handling risks (e.g., flammability, reactivity), necessitating inert atmosphere protocols .

Biological Activity

Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate is a compound of increasing interest in biological research due to its potential therapeutic applications and mechanisms of action. This article explores its biological activity, including its interactions with metabolic pathways, potential therapeutic effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique structure that includes a hydroxyl group and a propynyl chain. These features contribute to its biological activity by enabling interactions with various enzymes and receptors in the body.

The mechanism of action of this compound involves its binding to specific molecular targets, which can modulate enzyme activities and metabolic pathways. It has been noted for its ability to either inhibit or activate certain metabolic processes, making it a valuable tool for studying biochemical pathways in various organisms .

1. Enzyme Interaction

This compound has been shown to interact with several enzymes, influencing their activity. For example, it may affect methyltransferase activity, which is crucial in various metabolic processes .

2. Antioxidant Properties

Research indicates that compounds similar to this compound exhibit antioxidant properties, which could help mitigate oxidative stress in cells. This suggests potential applications in treating conditions related to oxidative damage .

3. Cytotoxic Effects

In studies evaluating cytotoxicity against cancer cell lines, derivatives of this compound have shown promising results. For instance, certain analogs demonstrated significant cytotoxic effects against leukemia cell lines while exhibiting lower toxicity towards normal cells .

Case Studies

Several studies have examined the biological effects of this compound:

  • Study on Methyltransferase Activity : A study highlighted the compound's influence on methylation processes, demonstrating its role in modulating enzyme activities that are crucial for cellular metabolism .
  • Antioxidant Activity Assessment : In vitro assays revealed that related compounds exhibited strong antioxidant capabilities, suggesting that this compound may share similar properties .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InteractionModulates enzyme activities, particularly methyltransferases
Antioxidant EffectsExhibits antioxidant properties, potentially reducing oxidative stress
Cytotoxic ActivityDemonstrates cytotoxicity against leukemia cell lines while sparing normal cells

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate
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Ethyl 5-(3-hydroxyprop-1-ynyl)nicotinate

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